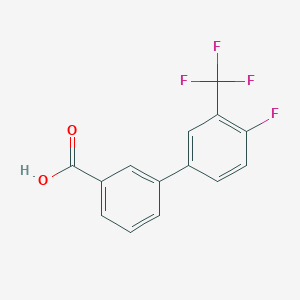

Acide 3-(4-fluoro-3-trifluorométhylphényl)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid" is a fluorinated benzoic acid derivative. Fluorinated benzoic acids are a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The presence of fluorine atoms significantly alters the physical and chemical properties of these compounds, often leading to enhanced stability and reactivity .

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives typically involves the introduction of fluorine or trifluoromethyl groups into the benzene ring. For instance, the synthesis of related compounds has been achieved through reactions involving fluorine-containing aromatic diamines and aromatic dianhydrides , or by directed lithiation of unprotected benzoic acids followed by the introduction of various electrophiles . These methods allow for the precise incorporation of fluorine atoms at specific positions on the benzene ring, which can significantly influence the properties of the resulting compound.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids is characterized by the presence of one or more fluorine atoms attached to the aromatic ring, which can influence the geometry and electronic distribution of the molecule. For example, the structure of a related compound, flufenamic acid, shows that the carboxyl group and the phenyl ring bearing the carboxyl group are nearly coplanar, while the two phenyl rings are inclined with respect to each other . The introduction of fluorine atoms can also affect the hydrogen bonding patterns and the overall stability of the molecular structure.

Chemical Reactions Analysis

Fluorinated benzoic acids can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing effect of the fluorine atoms. For example, the presence of fluorine can enhance the acidity of the carboxylic acid group, facilitating reactions such as decarboxylation or the formation of amides and esters . Additionally, the fluorinated aromatic ring can undergo electrophilic substitution reactions, where the fluorine atoms can direct the introduction of new substituents into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid" are likely to be influenced by the presence of the fluorine and trifluoromethyl groups. These groups can increase the compound's thermal stability, lower its moisture absorption, and enhance its hygrothermal stability . The fluorine atoms can also affect the compound's solubility, density, and refractive index. Furthermore, the electronic properties, such as dipole moment and polarizability, can be altered, potentially making the compound suitable for applications in electronic materials or as a fluorophore in sensing applications .

Applications De Recherche Scientifique

C14H8F4O2 C_{14}H_{8}F_{4}O_{2} C14H8F4O2

et une masse moléculaire de 284,21, a une variété d'applications dans différents domaines de la recherche .Chimie analytique

En chimie analytique, l'acide 3-(4-fluoro-3-trifluorométhylphényl)benzoïque sert d'étalon interne pour l'analyse ultra-trace des acides carboxyliques aromatiques fluorés par des méthodes GC/MS. Sa structure unique permet une quantification précise dans des mélanges complexes .

Mécanisme D'action

Target of Action

The primary targets of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid are currently unknown. This compound is a chemical reagent

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. As a benzoic acid derivative, it may interact with biological systems through hydrogen bonding and hydrophobic interactions due to its aromatic ring and carboxylic acid group .

Pharmacokinetics

Its physical properties can provide some insights :

These properties suggest that the compound is relatively non-polar and may have good membrane permeability, which could influence its absorption and distribution .

Propriétés

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-5-4-9(7-11(12)14(16,17)18)8-2-1-3-10(6-8)13(19)20/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLWZGYIIJQBOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650204 |

Source

|

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942475-06-1 |

Source

|

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)